

# A Technical Guide to the Spectroscopic Characterization of 7-Bromoquinolin-8-amine

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## Compound of Interest

Compound Name: 7-Bromoquinolin-8-amine

CAS No.: 85656-65-1

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **7-Bromoquinolin-8-amine**, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for the identification and characterization of this compound.

## Introduction

**7-Bromoquinolin-8-amine** is a substituted quinoline derivative with significant potential in various chemical syntheses. The quinoline scaffold is a prominent feature in many biologically active compounds, and the specific substitution pattern of **7-Bromoquinolin-8-amine** makes it a valuable precursor for novel therapeutic agents and functional materials.<sup>[1][2]</sup> Accurate spectroscopic characterization is paramount for confirming its molecular structure and purity, ensuring the reliability of subsequent research and development. This guide will delve into the expected spectroscopic signatures of this molecule.

## Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of **7-Bromoquinolin-8-amine**. The structure, presented below, features a bicyclic aromatic system (quinoline) with a bromine atom at the 7-position and an amine group at the 8-position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Figure 1: Molecular Structure of **7-Bromoquinolin-8-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **7-Bromoquinolin-8-amine**, based on data from analogous compounds such as 7-bromo-8-hydroxyquinoline.[1]

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for each of the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing bromine atom and quinoline nitrogen.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2	~8.8	dd	J = 4.4, 1.6	Deshielded by the adjacent nitrogen atom.
H-4	~8.5	dd	J = 8.4, 1.2	Deshielded by the nitrogen and influenced by the fused ring system.
H-3	~7.6	dd	J = 8.4, 4.4	Coupled to both H-2 and H-4.
H-6	~7.7	d	J = 8.4	ortho-coupled to H-5.
H-5	~7.1	d	J = 8.4	ortho-coupled to H-6.
-NH <sub>2</sub>	~5.5	br s	-	Broad signal due to quadrupolar relaxation and exchange with trace water.

Rationale for Predictions: The predicted chemical shifts are extrapolated from the known data for 7-bromo-8-hydroxyquinoline.[1] The amine group in **7-Bromoquinolin-8-amine** is expected to be more electron-donating than the hydroxyl group, which may cause slight upfield shifts for the protons on the bromo-substituted ring compared to the hydroxy analogue. The multiplicities and coupling constants are characteristic of the quinoline ring system.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the low natural abundance of <sup>13</sup>C, proton-decoupled spectra are typically acquired, resulting in

singlets for each unique carbon atom.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C-2	~148	Adjacent to the electronegative nitrogen.
C-3	~122	Aromatic CH.
C-4	~136	Aromatic CH.
C-4a	~138	Bridgehead carbon.
C-5	~127	Aromatic CH.
C-6	~133	Aromatic CH.
C-7	~107	Carbon bearing the bromine atom, shielded by the adjacent amine.
C-8	~142	Carbon bearing the amine group, deshielded.
C-8a	~126	Bridgehead carbon.

Rationale for Predictions: The predicted  $^{13}\text{C}$  NMR chemical shifts are based on data from similar 8-substituted quinolines.[1][3] The substituent effects of the bromine and amine groups are key to these assignments. The carbon attached to the electron-donating amine group (C-8) is expected to be deshielded, while the carbon attached to the bromine (C-7) will be influenced by both halogen and amine effects.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **7-Bromoquinolin-8-amine** is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, and the aromatic C-H and C=C bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3300	Medium	N-H stretching (asymmetric and symmetric) of the primary amine.[4][5]
1650-1580	Medium	N-H bending (scissoring) of the primary amine.[4]
1600-1450	Medium-Strong	C=C stretching of the quinoline ring.
1335-1250	Strong	C-N stretching of the aromatic amine.[4]
910-665	Broad, Strong	N-H wagging of the primary amine.[4]
~800	Strong	C-H out-of-plane bending, indicative of the substitution pattern.
~550	Medium	C-Br stretching.

Interpretation: The presence of a primary amine is strongly indicated by the pair of N-H stretching bands and the N-H bending vibration.[4][5][6] The strong C-N stretching band further confirms the aromatic amine functionality. The exact positions of the aromatic C=C stretching and C-H bending bands can provide further confirmation of the quinoline core structure.

## Mass Spectrometry (MS)

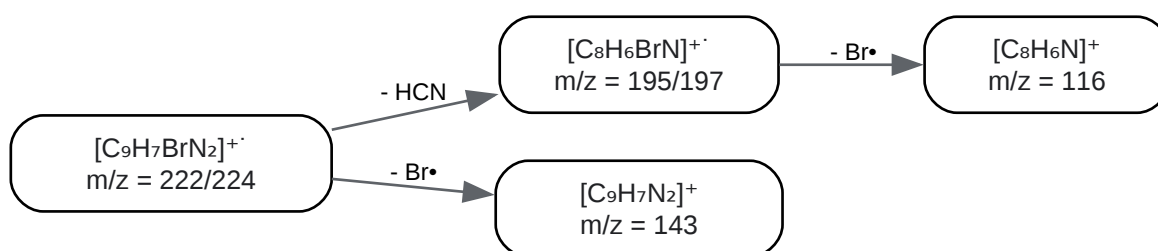
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Expected Molecular Ions:

- $[M]^+$ :  $m/z \approx 222$  (corresponding to  $^{12}\text{C}_9\text{H}_7^{79}\text{Br}^{14}\text{N}_2$ )
- $[M+2]^+$ :  $m/z \approx 224$  (corresponding to  $^{12}\text{C}_9\text{H}_7^{81}\text{Br}^{14}\text{N}_2$ )

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundances of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

Predicted Fragmentation Pathway:



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Figure 2: Predicted Mass Spectrometry Fragmentation of **7-Bromoquinolin-8-amine**.

Interpretation: The fragmentation is likely to proceed through the loss of neutral molecules such as HCN from the quinoline ring, a common fragmentation pathway for nitrogen-containing heterocycles. Loss of the bromine radical is another expected fragmentation route.

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific equipment used.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **7-Bromoquinolin-8-amine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
  - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- $^{13}\text{C}$  NMR Acquisition:

- Acquire the spectrum on the same instrument.
- Use a proton-decoupled pulse sequence.
- Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

## IR Spectroscopy

- Sample Preparation:
  - Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
  - Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
- Data Acquisition:
  - Acquire the spectrum using an FTIR spectrometer.
  - Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$ .
  - Collect the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition (Electron Ionization - EI):
  - Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
  - Use a standard electron energy of 70 eV.
  - Scan a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-300).

## Conclusion

This guide provides a detailed, albeit predictive, spectroscopic analysis of **7-Bromoquinolin-8-amine** based on established principles and data from analogous compounds. The provided NMR, IR, and MS data, along with their interpretations, offer a robust framework for researchers to identify and characterize this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable structural confirmation.

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